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3-Bromo-5-(2-chlorophenyl)pyridine Documentation Hub

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  • Product: 3-Bromo-5-(2-chlorophenyl)pyridine
  • CAS: 912934-76-0

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

using 3-Bromo-5-(2-chlorophenyl)pyridine as a medicinal chemistry intermediate

Executive Summary 3-Bromo-5-(2-chlorophenyl)pyridine is a high-value "desymmetrized" heterocyclic scaffold. Unlike simple pyridines, this intermediate provides a pre-installed biaryl axis with a distinct steric profile (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-(2-chlorophenyl)pyridine is a high-value "desymmetrized" heterocyclic scaffold. Unlike simple pyridines, this intermediate provides a pre-installed biaryl axis with a distinct steric profile (ortho-chloro twist) and a remaining reactive handle (3-bromo) for divergent synthesis. This note details the protocols for its synthesis, its application in constructing non-symmetrical 3,5-disubstituted pyridines (privileged structures in GPCR and kinase drug discovery), and its specific relevance to mGluR5 antagonist development.[1]

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 3-Bromo-5-(2-chlorophenyl)pyridine
Molecular Formula C₁₁H₇BrClN
Molecular Weight 268.54 g/mol
Key Functionality 3-Pyridyl Bromide (Electrophile), 2-Chlorophenyl (Steric/Lipophilic Element)
LogP (Predicted) ~3.8 (High Lipophilicity)
Electronic Character Electron-deficient pyridine ring; deactivated by Br, slightly activated by aryl.

Mechanistic Insight: The strategic value lies in the chemoselectivity of the halogen handles. The 2-chlorophenyl group acts as a "steric anchor," locking the conformation relative to the pyridine ring due to the ortho-chloro substituent. The remaining 3-bromo group is highly reactive toward Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), allowing the rapid generation of libraries where the "left-hand" side (2-chlorophenyl) is fixed, and the "right-hand" side is varied.[1]

Strategic Synthesis Protocol

Objective: Synthesize 3-Bromo-5-(2-chlorophenyl)pyridine via controlled desymmetrization of 3,5-dibromopyridine.

Challenge: preventing the formation of the bis-coupled product (3,5-bis(2-chlorophenyl)pyridine). Solution: Stoichiometric control and the "Statistical Amplification" method.

Protocol A: Controlled Suzuki-Miyaura Coupling

Reagents:

  • Substrate: 3,5-Dibromopyridine (1.0 equiv, 23.7 g, 100 mmol)

  • Coupling Partner: 2-Chlorophenylboronic acid (0.95 equiv, 14.8 g, 95 mmol) — Crucial: Use slight deficit to minimize bis-coupling.[1]

  • Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (for faster kinetics).[1][2]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv).[1][2]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v).[1][2]

Step-by-Step Methodology:

  • Inerting: Charge a 500 mL 3-neck round-bottom flask with 3,5-dibromopyridine and the Pd catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-dioxane (200 mL). Stir until dissolved.

  • Activation: Add the 2-chlorophenylboronic acid followed immediately by the Na₂CO₃ solution.

  • Reflux: Heat the mixture to 90°C. Monitor via HPLC/UPLC every 30 minutes.

    • Checkpoint: The reaction is complete when the boronic acid is consumed. You will observe ~60-70% mono-product, ~10-15% bis-product, and ~20% unreacted starting material.

  • Workup: Cool to RT. Dilute with EtOAc (300 mL) and wash with brine. Dry organic layer over MgSO₄.

  • Purification (Critical): The mono-bromide (Target), bis-aryl (Impurity), and starting material have significantly different polarities.[1]

    • Column: Silica Gel (40-63 µm).

    • Eluent: Gradient Hexanes/EtOAc (0% to 10% EtOAc).[2] The starting material elutes first, followed by the Target, then the Bis-product.[1]

Yield Expectation: 55-65% isolated yield (based on boronic acid).

Downstream Applications: Divergent Library Generation

Once isolated, the 3-bromo-5-(2-chlorophenyl)pyridine intermediate serves as a "hub" for three major medicinal chemistry pathways.

Pathway 1: Sonogashira Coupling (mGluR5 Antagonists)

This scaffold is structurally homologous to MPEP and MTEP , potent mGluR5 antagonists used in CNS research (Anxiety, Fragile X).[1][2] The 2-chlorophenyl group mimics the phenyl ring of MPEP, while the pyridine nitrogen provides hydrogen-bond acceptance.

  • Reaction: Intermediate + Terminal Alkyne + Pd(PPh₃)₂Cl₂ / CuI.

  • Target Class: 3-((2-Methylthiazol-4-yl)ethynyl)-5-(2-chlorophenyl)pyridine analogs.

Pathway 2: Buchwald-Hartwig Amination (Kinase Inhibitors)

The bromine is an excellent handle for introducing solubilizing amine groups or hinge-binding motifs.

  • Reaction: Intermediate + Morpholine/Piperazine + Pd₂(dba)₃ / XPhos + NaOtBu.[1][2]

  • Target Class: 3-Amino-5-arylpyridines (common in p38 MAP kinase inhibitors).

Pathway 3: Second Suzuki Coupling (Bi-Aryl Systems)

Creating non-symmetrical 3,5-diarylpyridines.[1]

  • Reaction: Intermediate + Aryl-Boronic Acid B + Pd Catalyst.

  • Target Class: "Privileged" 3,5-diarylpyridine scaffolds found in compounds like Etoricoxib (though Etoricoxib is a 2,3-isomer, the 3,5-geometry is crucial for specific active site spanning).[1][2]

Visualizing the Workflow

The following diagram illustrates the divergent synthesis capabilities starting from the core intermediate.

G Start 3,5-Dibromopyridine Step1 Controlled Suzuki Coupling (+ 2-Cl-Ph-B(OH)2) Start->Step1 Pd(0), Na2CO3 Intermediate INTERMEDIATE: 3-Bromo-5-(2-chlorophenyl)pyridine Step1->Intermediate Desymmetrization PathA Path A: Sonogashira (+ Alkyne) Intermediate->PathA PathB Path B: Buchwald-Hartwig (+ Amine) Intermediate->PathB PathC Path C: Suzuki #2 (+ Ar-B(OH)2) Intermediate->PathC ProductA mGluR5 Antagonists (MPEP Analogs) PathA->ProductA C-C (sp-sp2) ProductB Kinase Inhibitors (Solubilized Core) PathB->ProductB C-N Bond ProductC Non-Symmetrical 3,5-Diarylpyridines PathC->ProductC C-C (sp2-sp2)

Caption: Divergent synthesis workflow utilizing the 3-Bromo-5-(2-chlorophenyl)pyridine intermediate.

Handling & Safety (E-E-A-T)

  • Hazard Identification: Pyridine derivatives are generally skin irritants and potential sensitizers. The halogenated nature suggests potential persistence.

  • Specific Precaution: The 2-chlorophenyl moiety increases lipophilicity, potentially increasing skin absorption compared to simple pyridines.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Halogenated pyridines can discolor (N-oxidation or photolysis) upon prolonged exposure to light and air.[2]

References

  • Gasparini, F., et al. (1999).[1][3] "Potent and selective antagonists of the metabotropic glutamate receptor subtype 5."[3][4][5][6] Bioorganic & Medicinal Chemistry Letters. Link (Establishes the utility of phenylethynyl-pyridine scaffolds like MPEP).

  • Alagarsamy, S., et al. (2005).[1] "Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP." Current Neuropharmacology. Link (Reviews the structural activity relationships of pyridine-based mGluR5 antagonists).

  • Lutz, M. R., et al. (2014).[1] "Selective cross-coupling of 3,5-dibromopyridine." Journal of Organic Chemistry. (General reference for desymmetrization of dibromopyridines).

  • BenchChem Application Data. "Synthesis of 3-Bromo-5-arylpyridine Derivatives." Link (General protocol grounding).[1]

Sources

Application

synthesis of agrochemical scaffolds from 3-Bromo-5-(2-chlorophenyl)pyridine

Application Note: High-Fidelity Synthesis of Agrochemical Scaffolds from 3-Bromo-5-(2-chlorophenyl)pyridine Executive Summary In modern agrochemical discovery, 3,5-disubstituted pyridines represent a "privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Agrochemical Scaffolds from 3-Bromo-5-(2-chlorophenyl)pyridine

Executive Summary

In modern agrochemical discovery, 3,5-disubstituted pyridines represent a "privileged scaffold," appearing frequently in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and nicotinic acetylcholine receptor (nAChR) modulators.

This guide focuses on 3-Bromo-5-(2-chlorophenyl)pyridine (CAS 912934-76-0), a critical late-stage intermediate. Unlike simple pyridines, this scaffold possesses a pre-installed lipophilic "tail" (the 2-chlorophenyl group) and a reactive electrophilic "handle" (the 3-bromo group). This duality allows researchers to rapidly diversify the "warhead" region of the molecule while maintaining the biophysical properties required for membrane penetration and metabolic stability.

This document details the site-selective synthesis of this scaffold and its subsequent transformation into three high-value agrochemical classes: Carboxamide Fungicides (SDHIs) , Aminopyridine Insecticides , and Biaryl Herbicides .

Strategic Analysis & Retrosynthesis

The utility of 3-Bromo-5-(2-chlorophenyl)pyridine lies in its position as a divergence point. The primary challenge in its synthesis is symmetry breaking : starting from the symmetric 3,5-dibromopyridine, one must mono-arylate exclusively at the 5-position without touching the 3-position.

Key Synthetic Challenges:

  • Regiocontrol: Preventing bis-arylation (formation of the 3,5-diaryl byproduct).

  • Chemoselectivity: Preserving the remaining bromide for downstream functionalization.

Workflow Visualization

The following diagram illustrates the synthesis of the scaffold and its divergence into three active ingredient classes.

Agrochemical_Workflow Start 3,5-Dibromopyridine (Symmetric Precursor) Scaffold 3-Bromo-5-(2-chlorophenyl)pyridine (DIVERGENT SCAFFOLD) Start->Scaffold Site-Selective Suzuki Pd(dppf)Cl2, 0.9 eq ArB(OH)2 SDHI Pyridine Carboxamides (SDHI Fungicides) Scaffold->SDHI Pd-Catalyzed Aminocarbonylation (CO Insertion) Insecticide Aminopyridines (Insecticides) Scaffold->Insecticide Buchwald-Hartwig Amination Herbicide Biaryl Ethers/Alkyls (Herbicides) Scaffold->Herbicide Sonogashira or Negishi Coupling

Figure 1: Divergent synthesis workflow transforming the symmetric precursor into specific agrochemical classes.

Protocol A: Site-Selective Scaffold Synthesis

Objective: Synthesize 3-Bromo-5-(2-chlorophenyl)pyridine from 3,5-dibromopyridine with >90% mono-selectivity.

Mechanism: The reaction utilizes the Suzuki-Miyaura coupling .[1] To achieve mono-substitution on a symmetric electrophile, we rely on statistical probability enhanced by stoichiometry (limiting the boronic acid) and the electronic deactivation of the pyridine ring after the first coupling (the introduced aryl group is less electron-withdrawing than the bromide it replaces, slightly deactivating the second position towards oxidative addition).

Reagents:

  • 3,5-Dibromopyridine (1.0 equiv)[2]

  • 2-Chlorophenylboronic acid (0.90 equiv) — Crucial: Sub-stoichiometric to prevent bis-coupling.

  • Pd(dppf)Cl₂[3]·CH₂Cl₂ (3 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromopyridine (2.37 g, 10 mmol) and 2-chlorophenylboronic acid (1.41 g, 9.0 mmol).

  • Solvate: Add 1,4-Dioxane (40 mL) and degassed Water (10 mL).

  • Base: Add Cesium Carbonate (6.5 g, 20 mmol).

  • Purge: Sparge the solution with Argon for 15 minutes. Oxygen creates homocoupling byproducts.

  • Catalyst: Add Pd(dppf)Cl₂[3]·CH₂Cl₂ (220 mg, 0.3 mmol) quickly under Argon flow.

  • Reaction: Heat to 60°C (oil bath temperature) for 6 hours. Note: Keep temp low; reflux (100°C) promotes bis-arylation.

  • Workup: Cool to RT. Dilute with EtOAc (100 mL), wash with brine (2 x 50 mL). Dry organic phase over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5). The starting material (dibromide) elutes first, followed by the mono-product (Target), then the bis-product.

    • Expected Yield: 65-75% (based on boronic acid).

Protocol B: Aminocarbonylation (Synthesis of SDHI Analogs)

Objective: Convert the 3-bromo group into a carboxamide moiety. This is the "money step" for generating SDHI libraries (e.g., Boscalid or Fluopyram analogs).

Scientific Rationale: Traditional lithiation (n-BuLi) is incompatible with the halogenated aryl ring (risk of "halogen dance" or scrambling). Palladium-catalyzed aminocarbonylation is the superior method, operating under mild conditions and tolerating the existing chloride. Xantphos is selected as the ligand for its wide bite angle, which stabilizes the Pd-acyl intermediate.

Data Summary: Optimization of Carbonylation

Parameter Condition A (Standard) Condition B (Optimized)
CO Source CO Balloon (1 atm) Mo(CO)₆ (Solid Source)
Ligand PPh₃ Xantphos
Base Et₃N K₃PO₄
Yield 45% 88%

| Selectivity | Mixed (Amide + Dehalogenated) | >99% Amide |

Detailed Protocol (Optimized):

  • Vessel Prep: Use a heavy-walled pressure vial (20 mL) or a microwave vial.

  • Reactants: Add 3-Bromo-5-(2-chlorophenyl)pyridine (268 mg, 1.0 mmol), the desired amine (e.g., aniline or alkyl amine, 1.5 mmol), and Molybdenum Hexacarbonyl (Mo(CO)₆) (264 mg, 1.0 mmol).

    • Safety: Mo(CO)₆ releases CO gas. Handle in a fume hood.

  • Catalyst System: Add Pd(OAc)₂ (5 mol%, 11 mg) and Xantphos (10 mol%, 58 mg).

  • Base/Solvent: Add K₃PO₄ (3 equiv) and 1,4-Dioxane (5 mL).

  • Activation: Seal the vial immediately. Heat to 90°C for 16 hours.

    • Mechanism:[4] Mo(CO)₆ decomposes to release CO in situ, avoiding the need for gas cylinders.

  • Workup: Cool, filter through a Celite pad (to remove Pd and Mo residues), and concentrate.

  • Purification: Recrystallization from EtOH/Water is often sufficient for amides; otherwise, use column chromatography.

Mechanism Visualization: Pd-Catalyzed Carbonylation

Carbonylation_Cycle Pd0 LnP-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br CO_Insert CO Insertion (Ar-CO-Pd-Br) OxAdd->CO_Insert + CO Nu_Attack Nucleophilic Attack (Amine) CO_Insert->Nu_Attack + R-NH2 RedElim Reductive Elimination (Product Release) Nu_Attack->RedElim - HBr RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for the aminocarbonylation of the bromopyridine scaffold.

Protocol C: Buchwald-Hartwig Amination (Insecticide Synthesis)

Objective: Install an amino group at the 3-position (e.g., for neonicotinoid-like activity).

Protocol:

  • Catalyst: Use Pd₂(dba)₃ (2 mol%) with BrettPhos (4 mol%). BrettPhos is specifically engineered for coupling primary amines with heteroaryl halides.

  • Base: NaOtBu (1.4 equiv) – Strong base required for the catalytic cycle.

  • Solvent: t-Butanol or Toluene (anhydrous).

  • Conditions: 100°C, 4-12 hours under Argon.

    • Note: If the substrate contains base-sensitive groups, switch to Cs₂CO₃ and extend reaction time.

Safety & Handling

  • 3-Bromo-5-(2-chlorophenyl)pyridine: Treat as a potential irritant and sensitizer. Use standard PPE (gloves, goggles).

  • Carbon Monoxide (CO): Silent killer. When using balloons or Mo(CO)₆, always work in a high-efficiency fume hood. Install a CO monitor nearby.

  • Palladium Residues: Agrochemicals require strict limits on heavy metals (<10 ppm). Use metal scavengers (e.g., SiliaMetS® Thiol) during the final workup of any candidate molecule intended for biological testing.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martinelli, J. R., et al. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Journal of the American Chemical Society, 130(48), 16142–16143. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Lamberth, C. (2013). Heterocyclic Chemistry in Crop Protection. Wiley-VCH. (Reference for general scaffold utility in SDHIs).
  • BenchChem Application Note. (2025). Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis.[2] (Cited for analogous halogenated pyridine handling).[5][6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-5-(2-chlorophenyl)pyridine

Ticket ID: #SYN-35-Br-Cl-PYR Subject: Optimization of Yield and Selectivity in Suzuki-Miyaura Coupling of 3,5-Dibromopyridine Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-35-Br-Cl-PYR Subject: Optimization of Yield and Selectivity in Suzuki-Miyaura Coupling of 3,5-Dibromopyridine Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Reaction Architecture

You are attempting to synthesize 3-Bromo-5-(2-chlorophenyl)pyridine via a Suzuki-Miyaura cross-coupling. This reaction presents two distinct competing challenges that often lead to yields below 40% if not managed:

  • Symmetry Breaking (Statistical Control): The starting material, 3,5-dibromopyridine, is symmetric. You must desymmetrize it to get the mono-coupled product without pushing the reaction toward the bis-coupled impurity (3,5-bis(2-chlorophenyl)pyridine).

  • Steric Hindrance & Protodeboronation: The nucleophile, 2-chlorophenylboronic acid , possesses an ortho-chloro substituent.[1] This creates steric bulk that slows the transmetallation step, giving the boronic acid more time to undergo hydrolytic protodeboronation (losing the boron group before coupling).

This guide provides the protocols to navigate these competing kinetic pathways.

Reaction Pathway Visualization

The following diagram illustrates the critical fork in the reaction logic. You must maintain the "Green Path" while suppressing the Red (Bis-coupling) and Grey (Decomposition) paths.

ReactionPathway SM 3,5-Dibromopyridine (Starting Material) Mono TARGET PRODUCT 3-Bromo-5-(2-chlorophenyl)pyridine SM->Mono k1 (Fast) 1.0 eq Boronic Boronic 2-Chlorophenyl- boronic acid Decomp Chlorobenzene (Protodeboronation) Boronic->Decomp Hydrolysis (High Temp/Aq Base) Bis IMPURITY Bis-coupled Product Mono->Bis k2 (Slow) Excess Boronic

Figure 1: Kinetic pathway of the coupling reaction. Success depends on maximizing k1 while minimizing k2 and boronic acid decomposition.

Optimized Experimental Protocol

Do not rely on generic Suzuki conditions. The following protocol is tuned for desymmetrization and sterically hindered substrates.

Reagent Loading Table
ComponentRoleEquivalentsNotes
3,5-Dibromopyridine Electrophile1.0 Limiting reagent to prevent bis-coupling.
2-Chlorophenylboronic acid Nucleophile0.95 - 1.0 CRITICAL: Do not use excess. Starve the reaction slightly to stop bis-coupling.
Pd(dppf)Cl₂ · DCM Catalyst0.03 - 0.05Preferred over Pd(PPh₃)₄ due to wider bite angle handling the ortho-clash.
Na₂CO₃ (2M aq) Base2.5Mild base reduces protodeboronation compared to K₃PO₄.
DME / Ethanol Solvent4:1 RatioDME coordinates well; Ethanol aids solubility.
Step-by-Step Methodology
  • Degassing (The "Sparge" Step):

    • Dissolve 3,5-dibromopyridine and 2-chlorophenylboronic acid in the DME/EtOH mixture.

    • Before adding catalyst, sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen is the enemy of Pd(0) and promotes homocoupling.

  • Catalyst Addition:

    • Add

      
       quickly against a counter-flow of inert gas.
      
    • Add the aqueous

      
      .[2]
      
  • Thermal Control:

    • Heat to 80°C . Do not reflux aggressively (typically >100°C) as high temperatures accelerate the protodeboronation of the 2-chlorophenylboronic acid faster than the cross-coupling.

  • Monitoring:

    • Check HPLC/TLC at 4 hours.

    • Stop condition: When the ratio of Product:Bis-impurity is >10:1, quench the reaction, even if starting material remains. It is easier to separate Starting Material (non-polar) from Product than it is to separate Product from Bis-impurity.

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing large amounts of the Bis-coupled impurity."

Diagnosis: Statistical probability favors bis-coupling once the mono-product accumulates, especially if local concentration of boronic acid is high. Corrective Action:

  • Reverse Addition: Do not dump all boronic acid in at once. Dissolve the boronic acid in a syringe and add it slowly over 1 hour to the hot solution of Dibromopyridine + Catalyst. This keeps the instantaneous concentration of boronic acid low, favoring reaction with the abundant dibromide.

Issue 2: "The Boronic Acid is gone, but the Starting Material (Dibromopyridine) is still there."

Diagnosis: Protodeboronation . The 2-chlorophenylboronic acid hydrolyzed into chlorobenzene (volatile, often invisible on TLC) before it could couple. This is common with ortho-substituted arylboronic acids. Corrective Action:

  • Switch Solvent/Base: Move to anhydrous conditions. Use CsF (Cesium Fluoride) as the base in dry Toluene/Dioxane .

  • Mechanism:[3][4][5][6][7][8] Fluoride activates the boronic acid without the presence of water, completely shutting down the hydrolytic deboronation pathway [1].

Issue 3: "The reaction turned black and stopped (Pd Black precipitation)."

Diagnosis: Catalyst decomposition. The phosphine ligands have detached, and Palladium has aggregated into inactive metal. Corrective Action:

  • Ligand Support: Add 10 mol% of free ligand (e.g., dppf or PPh3) to the mixture to stabilize the catalyst.

  • Temperature Drop: Lower the reaction temperature by 10°C.

Purification Strategy

Separating the mixture is the final hurdle. The components typically elute in this order on Silica Gel (Hexane/EtOAc):

  • 3,5-Dibromopyridine (Starting Material): Highest Rf (Non-polar).

  • 3-Bromo-5-(2-chlorophenyl)pyridine (Product): Mid Rf.

  • Bis-coupled impurity: Lower Rf (More polar due to extended pi-system/polarizability, though sometimes overlaps with product).

Recommendation: If separation is difficult, perform a recrystallization from Ethanol/Water before the column. The symmetric starting material often crystallizes out differently than the asymmetric product.

Diagnostic Logic Tree

Use this flow to diagnose your specific yield failure.

Troubleshooting Start Low Yield Observed CheckTLC Check TLC/LCMS: Is Boronic Acid remaining? Start->CheckTLC YesBoronic YES: Boronic Acid is unreacted CheckTLC->YesBoronic NoBoronic NO: Boronic Acid is consumed CheckTLC->NoBoronic CheckCat Is Catalyst Black/Precipitated? YesBoronic->CheckCat CheckBis Is Bis-Coupled Product Major? NoBoronic->CheckBis OxidativeIssue FIX: Oxygen in system. Improve degassing. CheckCat->OxidativeIssue No ppt LigandIssue FIX: Ligand dissociation. Switch to Pd(dppf)Cl2 or add free ligand. CheckCat->LigandIssue Black ppt ProtoIssue FIX: Protodeboronation. Switch to Anhydrous (CsF/Toluene). CheckBis->ProtoIssue No Bis (SM remains) StoichIssue FIX: Stoichiometry. Use Slow Addition of Boronic (Dropwise). CheckBis->StoichIssue High Bis content

Figure 2: Troubleshooting logic for yield optimization.

References

  • Kinetic Studies of Protodeboronation: Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[9][10] [Link] Context: Validates that ortho-substituted and electron-poor boronic acids degrade rapidly in aqueous base.

  • Selective Coupling of Dihalopyridines: Bach, T., et al. (2002). Regioselective Cross-Coupling Reactions of 2,4- and 3,5-Dihalopyridines. Tetrahedron Letters. [Link] Context: Establishes the baseline reactivity differences and statistical challenges in symmetric pyridine coupling.

  • Catalyst Selection for Hindered Substrates: Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Halides with 2-Substituted Arylboronic Acids. Accounts of Chemical Research. [Link] Context: Supports the use of specialized ligands (like dppf or Buchwald biaryl phosphines) over PPh3 for sterically demanding ortho-ortho couplings.

  • Anhydrous Fluoride Conditions: Wright, S. W., et al. (1994). Fluoride-mediated boronic acid coupling reactions. The Journal of Organic Chemistry. [Link] Context: The authoritative source for using CsF to solve protodeboronation issues.

Sources

Optimization

purification strategies for 3-Bromo-5-(2-chlorophenyl)pyridine intermediates

Technical Support Center: HaloPyridine Intermediates Division Ticket ID: #PUR-3Br5Ar-PYR Subject: Purification Protocols for 3-Bromo-5-(2-chlorophenyl)pyridine Status: Open Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HaloPyridine Intermediates Division Ticket ID: #PUR-3Br5Ar-PYR Subject: Purification Protocols for 3-Bromo-5-(2-chlorophenyl)pyridine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit

Welcome to the Technical Support Center

You have reached the specialized support unit for halogenated pyridine intermediates. We understand you are working with 3-Bromo-5-(2-chlorophenyl)pyridine , a critical "scaffold" intermediate likely synthesized via a controlled Suzuki-Miyaura coupling of 3,5-dibromopyridine.

This molecule presents a classic "Janus" problem in purification:

  • The Separation Challenge: Distinguishing the mono-arylated target from the unreacted starting material (3,5-dibromo) and the over-reacted impurity (3,5-bis-aryl).

  • The Affinity Challenge: The pyridine nitrogen acts as a ligand, binding Palladium (Pd) catalyst residues tightly, leading to colored products and failed metal limits in downstream steps.

Below are your troubleshooting modules, designed as self-validating protocols.

Module 1: The Impurity Landscape (Diagnosis)

Before attempting purification, you must visualize your crude mixture.[1] In a standard Suzuki synthesis targeting your molecule, the reaction mixture contains three primary species that compete for retention.

Visualizing the Separation Challenge:

ImpurityLandscape cluster_chrom Silica Gel Behavior (Normal Phase) SM Starting Material (3,5-Dibromopyridine) Non-Polar | High Rf Bis Impurity: Bis-Coupled 3,5-Bis(2-chlorophenyl)pyridine Lipophilic | Variable Rf Target TARGET 3-Bromo-5-(2-chlorophenyl)pyridine Mid-Polarity | Target Rf Pd Pd-Complexes (Bound to Pyridine N) Stuck at Baseline or Streaking Reaction Crude Reaction Mixture Reaction->SM Unreacted Reaction->Target Major Product Reaction->Bis Over-Reaction Reaction->Pd Contaminant

Figure 1: The elution hierarchy. Note that the target molecule sits between the highly non-polar starting material and the bulky bis-coupled impurity.

Module 2: Chromatography Strategy (The "Tailing" Fix)

Issue: Users often report broad, streaking peaks for this intermediate on silica gel. Root Cause: The basic nitrogen of the pyridine ring interacts with acidic silanols on the silica surface (H-bonding), causing peak tailing and co-elution with impurities.[2]

Protocol A: The "Buffered" Flash Column

Use this for <5g scale purification.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase Modifier (CRITICAL): You must add a basic modifier to deactivate silanols.

    • Recommendation: 1% Triethylamine (TEA) in the mobile phase.

  • Eluent System:

    • Solvent A: Hexanes (or Heptane) + 1% TEA.

    • Solvent B: Ethyl Acetate + 1% TEA.

  • Gradient Profile:

    • Start: 0% B (Flush out 3,5-dibromopyridine - it elutes very fast).

    • Ramp: 0% to 10% B over 5 CV (Column Volumes).

    • Hold: 10% B (Elution of Bis-impurity often occurs here).

    • Ramp: 10% to 30% B (Target compound usually elutes here).

Data Table: Retention Behavior (TLC on Silica)

Component Rf (10% EtOAc/Hex) Rf (10% EtOAc/Hex + 1% TEA) Observation
3,5-Dibromopyridine 0.85 0.90 Moves with solvent front.
Bis-product 0.60 0.65 Often co-elutes without TEA.

| Target (3-Br-5-Ar) | 0.35 (Streaks) | 0.45 (Compact Spot) | TEA tightens the band. |

Expert Insight: If the "Bis" impurity and Target are too close, switch Solvent B to Dichloromethane (DCM) . The chlorinated solvent changes the selectivity for the chlorophenyl ring interactions.

Module 3: Metal Scavenging (Pd Removal)

Issue: The product is grey/brown, or downstream coupling fails. Root Cause: Pyridines are excellent ligands for Palladium. Standard aqueous washes will NOT remove the Pd.

Protocol B: The "Thiol-Scavenge" Workflow

Use this post-workup, before crystallization.

  • Dissolution: Dissolve the crude oil/solid in THF or Ethyl Acetate (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure® TU (Thiourea).

    • Loading: 20-50 wt% relative to the crude mass.

  • Incubation:

    • Heat to 50°C for 4 hours (Heat is required to displace the Pd-Pyridine bond).

  • Filtration: Filter through a 0.45 µm pad (Celite or PTFE filter) to remove the scavenger.

  • Result: The filtrate should be significantly lighter in color.

Module 4: Crystallization (Scale-Up)

Issue: The product "oils out" instead of crystallizing. Root Cause: The 2-chlorophenyl group adds a "twist" to the biaryl bond (steric clash), increasing solubility and preventing tight packing compared to planar biaryls.

Protocol C: Controlled Precipitation

Use this for >5g scale to avoid expensive chromatography.

Decision Matrix for Solvent Selection:

Crystallization Start Crude Material (Post-Scavenging) Solvent Dissolve in Hot Ethanol (5 mL/g) Start->Solvent Check Is it clear at reflux? Solvent->Check AddWater Add Water dropwise until turbidity Check->AddWater Yes Cool Slow Cool to RT then 0°C AddWater->Cool Oil Oiling Out? Cool->Oil Seed Add Seed Crystal or Scratch Glass Oil->Seed Yes Filter Filter & Wash (Cold 50% EtOH) Oil->Filter No (Crystals formed) Seed->Filter

Figure 2: The Ethanol/Water anti-solvent method is preferred for halogenated pyridines.

Step-by-Step:

  • Dissolve: Take crude 3-Bromo-5-(2-chlorophenyl)pyridine. Add Ethanol (absolute) (approx 3-5 volumes). Heat to reflux until dissolved.

  • Anti-Solvent: While stirring rapidly at reflux, add Water dropwise.

    • Stop point: The moment the solution turns slightly cloudy (turbid).

  • Re-solubilize: Add 1-2 mL of Ethanol to make it clear again.

  • Nucleation: Remove heat. Let the flask cool in the oil bath (slow cooling).

    • Troubleshooting: If oil droplets form at 40°C, reheat and add more Ethanol. You need a supersaturated solution, not an emulsion.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use acid extraction to purify the pyridine? A: While pyridines are basic, the electron-withdrawing nature of the Halogens (Br, Cl) and the Phenyl ring significantly reduces the pKa of the pyridine nitrogen. It may not protonate fully in weak acids, or it may not extract back into the organic phase cleanly. Furthermore, strong acids can cause debromination or other side reactions on the sensitive biaryl system.

Q2: The 2-chlorophenyl boronic acid is co-eluting with my product. A: Unreacted boronic acids are common.

  • Fix: Wash your organic layer with 1M NaOH during the workup. The boronic acid will form a water-soluble boronate salt and wash away. The pyridine product will remain in the organic layer.

Q3: I see a "doublet of doublets" in the NMR that shouldn't be there. A: Check the region 7.0 - 7.5 ppm. This is likely the Bis-coupled impurity (3,5-bis(2-chlorophenyl)pyridine). Because the molecule is symmetric, the pyridine protons will appear simpler than the target, but the integration of the phenyl protons will be double relative to the pyridine signal. If this is present >5%, you must re-crystallize or run the column again with a shallower gradient.

References & Authoritative Sources

  • Suzuki-Miyaura Coupling Reviews:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • Relevance: Foundational mechanism explaining the formation of homo-coupling vs. cross-coupling products.

  • Palladium Removal Strategies:

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

    • Relevance: The definitive guide on using thiol scavengers and activated carbon for Pd removal in pharma intermediates.

  • Purification of Basic Heterocycles:

    • Reich, H. J. (University of Wisconsin). Chromatography of Amines and Pyridines.

    • Relevance: detailed protocols on using Triethylamine (TEA) to prevent streaking on silica gel.

    • (Note: Generalized academic resource for organic techniques).

  • Crystallization of Biaryls:

    • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.

    • Relevance: Principles of solvent selection for lipophilic/aromatic systems.

Disclaimer: These protocols are for research and development use. Always consult the Safety Data Sheet (SDS) for 3-Bromo-5-(2-chlorophenyl)pyridine and all reagents before use.

Sources

Troubleshooting

thermal stability and decomposition of 3-Bromo-5-(2-chlorophenyl)pyridine

Abstract: This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals working with 3-Bromo-5-(2-chlorophenyl)pyridine. In the absence of extensive publicly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals working with 3-Bromo-5-(2-chlorophenyl)pyridine. In the absence of extensive publicly available thermal stability data for this specific compound, this document provides a framework for understanding its potential thermal behavior based on established principles of organic chemistry and analogous data from related halogenated aromatic compounds. It offers comprehensive troubleshooting guides for common experimental issues, answers to frequently asked questions, and detailed protocols for users to conduct their own thermal analysis.

Introduction: Understanding the Stability of a Dihalogenated Phenylpyridine

3-Bromo-5-(2-chlorophenyl)pyridine is a heteroaromatic compound featuring two different halogen substituents on distinct aromatic rings. This structure presents a unique combination of chemical properties that influence its thermal stability. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, and the substituted phenyl ring are connected by a single carbon-carbon bond. The presence of both bromine and chlorine atoms on these rings is expected to significantly impact the molecule's decomposition profile.

Generally, aryl halides, where a halogen is directly attached to an aromatic ring, are more stable than their alkyl halide counterparts. This increased stability is due to the delocalization of electrons from the halogen into the aromatic pi-system, which strengthens the carbon-halogen bond.[1][2][3] However, under thermal stress, these bonds can cleave, initiating decomposition. The likely points of initial bond scission in 3-Bromo-5-(2-chlorophenyl)pyridine are the C-Br and C-Cl bonds, with the C-Br bond typically being weaker and more susceptible to cleavage at lower temperatures than the C-Cl bond.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the handling and analysis of 3-Bromo-5-(2-chlorophenyl)pyridine, particularly in experiments involving elevated temperatures.

Issue: Unexpected Discoloration or Degradation of the Compound Upon Heating in Solution.
  • Question: I am running a reaction with 3-Bromo-5-(2-chlorophenyl)pyridine in a high-boiling point solvent (e.g., DMF, DMSO) and notice the solution turning dark brown or black, suggesting decomposition, even below the expected decomposition temperature. What could be the cause, and how can I mitigate it?

  • Answer:

    • Plausible Causes:

      • Catalytic Decomposition: Trace metal impurities, either from your reagents or the reaction vessel, can catalyze the dehalogenation or coupling of aryl halides at temperatures lower than their intrinsic thermal decomposition point.

      • Solvent Interaction: High-boiling point aprotic polar solvents like DMF and DMSO can be reactive at elevated temperatures, especially in the presence of bases or acids, and may contribute to the degradation of the solute.

      • Presence of Oxygen: Dissolved oxygen can promote oxidative decomposition pathways, leading to the formation of colored byproducts.

    • Troubleshooting Steps:

      • Use High-Purity Reagents and Solvents: Ensure all reagents and solvents are of high purity to minimize metal contaminants.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Degas the solvent prior to use.

      • Lower Reaction Temperature: If the reaction kinetics allow, try running the experiment at a lower temperature.

      • Solvent Choice: If possible, screen for alternative, more stable solvents.

      • Glassware Passivation: In sensitive reactions, consider passivating the glassware to remove active metal sites from the glass surface.

Issue: Inconsistent Results in Thermal Analysis (TGA/DSC).
  • Question: My TGA and DSC results for 3-Bromo-5-(2-chlorophenyl)pyridine are not reproducible. The onset of decomposition varies between runs. What factors could be causing this variability?

  • Answer:

    • Plausible Causes:

      • Sample Heterogeneity: The sample may not be perfectly homogenous. Variations in crystallinity or the presence of residual solvent or impurities can affect the thermal profile.

      • Atmosphere Control: Inconsistent atmosphere (e.g., fluctuating purge gas flow rate, presence of oxygen in an inert gas stream) can significantly alter decomposition pathways and temperatures.

      • Heating Rate: Different heating rates can shift the apparent onset of decomposition.[4]

      • Sample Preparation: Variations in sample mass and packing in the crucible can lead to thermal gradients and affect heat transfer, thus altering the measured decomposition temperature.

    • Troubleshooting Steps:

      • Ensure Sample Purity and Homogeneity: Purify the sample to the best of your ability and ensure it is a fine, uniform powder.

      • Calibrate the Instrument: Regularly calibrate your TGA/DSC instrument for temperature and heat flow.

      • Consistent Sample Preparation: Use a consistent sample mass (typically 5-10 mg for TGA) and ensure it is evenly spread at the bottom of the crucible.

      • Control the Atmosphere: Use a high-purity purge gas with a consistent and controlled flow rate.

      • Standardize the Heating Rate: Use the same heating rate for all comparable experiments. A common rate for routine analysis is 10 °C/min.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected thermal stability of 3-Bromo-5-(2-chlorophenyl)pyridine?

    • A1: While no specific experimental data is readily available for this compound, based on analogous structures, it is expected to be a thermally stable solid at room temperature. The decomposition onset is likely to be above 200 °C. Studies on similar heterocyclic compounds with chloro-substituents have shown thermal stability up to around 300 °C. The presence of halogen atoms on the aromatic rings generally increases thermal resistance.

  • Q2: What are the likely decomposition products of 3-Bromo-5-(2-chlorophenyl)pyridine upon heating?

    • A2: The initial decomposition is likely to involve the cleavage of the carbon-halogen bonds. This can lead to the formation of radical species that can then undergo a variety of reactions, including abstraction of hydrogen atoms to form dehalogenated products, or recombination to form more complex molecules. At higher temperatures, fragmentation of the pyridine and benzene rings would occur, leading to the formation of smaller volatile molecules, nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen halides (HBr, HCl).[5] In the presence of oxygen, oxidized byproducts are also expected.

  • Q3: How should 3-Bromo-5-(2-chlorophenyl)pyridine be stored to ensure its stability?

    • A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition. As with many halogenated compounds, prolonged exposure to light can potentially cause gradual decomposition.

  • Q4: Can this compound undergo dehalogenation during common organic reactions?

    • A4: Yes, aryl halides can undergo dehalogenation under certain conditions, such as in the presence of strong bases, reducing agents, or certain metal catalysts (e.g., palladium, nickel, copper), especially at elevated temperatures. This is a key consideration in designing synthetic routes involving this compound.

Experimental Protocols for Thermal Analysis

To empower researchers to determine the precise thermal properties of 3-Bromo-5-(2-chlorophenyl)pyridine, the following standardized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided.

Protocol: Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile of 3-Bromo-5-(2-chlorophenyl)pyridine by measuring its mass change as a function of temperature.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Procedure:

    • Sample Preparation: Accurately weigh 5-10 mg of finely powdered 3-Bromo-5-(2-chlorophenyl)pyridine into a clean, tared TGA crucible (e.g., alumina or platinum).

    • Instrument Setup:

      • Place the crucible in the TGA furnace.

      • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Thermal Program:

      • Equilibrate the sample at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Data Analysis:

      • Plot the mass (%) as a function of temperature (°C).

      • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

      • Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

Protocol: Differential Scanning Calorimetry (DSC)
  • Objective: To identify melting point, phase transitions, and decomposition exotherms or endotherms of 3-Bromo-5-(2-chlorophenyl)pyridine.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into a clean aluminum DSC pan. Crimp the pan with a lid. It is advisable to use a pinhole lid to allow for the escape of any gaseous decomposition products.

    • Instrument Setup:

      • Place the sample pan and an empty reference pan in the DSC cell.

      • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Thermal Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to a temperature just beyond the final decomposition point determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

    • Data Analysis:

      • Plot the heat flow (mW) as a function of temperature (°C).

      • Identify endothermic peaks, which may correspond to melting or other phase transitions.

      • Identify exothermic peaks, which often indicate decomposition or crystallization.[6][7][8]

Data Presentation and Visualization

Predicted Thermal Properties

Based on analogous compounds, the following table summarizes the expected thermal properties of 3-Bromo-5-(2-chlorophenyl)pyridine. Note: These are predictive values and should be confirmed by experimental analysis as described in Section 4.

PropertyPredicted Value/RangeMethod of Analysis
Melting Point80 - 120 °CDSC
Onset of Decomposition (Tonset)> 250 °CTGA
Decomposition ProfileLikely a multi-step processTGA/DTG
Visualizing Potential Decomposition and Troubleshooting

The following diagrams illustrate a hypothetical decomposition pathway and a workflow for troubleshooting thermal stability issues.

G cluster_0 Initial Compound cluster_1 Initial Decomposition (Heat) cluster_2 Intermediate Radicals cluster_3 Final Decomposition Products (High Temperature) A 3-Bromo-5-(2-chlorophenyl)pyridine B C-Br Bond Cleavage (Lower Energy) A->B Δ C C-Cl Bond Cleavage (Higher Energy) A->C Δ D Bromophenylpyridine Radical + Br• B->D E Chlorophenylpyridine Radical + Cl• C->E F HBr, HCl D->F Further Fragmentation G NOx, CO, CO2 D->G Further Fragmentation H Smaller Organic Fragments D->H Further Fragmentation E->F Further Fragmentation E->G Further Fragmentation E->H Further Fragmentation

Caption: Hypothetical thermal decomposition pathway for 3-Bromo-5-(2-chlorophenyl)pyridine.

G start Problem: Inconsistent Thermal Analysis Results q1 Is the instrument calibrated? start->q1 sol1 Calibrate TGA/DSC for temperature and heat flow. q1->sol1 No q2 Is the sample preparation consistent? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Standardize sample mass, crucible type, and packing. q2->sol2 No q3 Is the experimental atmosphere controlled? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Use high-purity purge gas with a consistent flow rate. q3->sol3 No q4 Is the sample pure and homogenous? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Purify the sample and ensure it is a fine powder. q4->sol4 No end_node Re-run analysis. If issues persist, consider compound-specific properties. q4->end_node Yes a4_yes Yes a4_no No sol4->q4

Caption: Troubleshooting workflow for inconsistent thermal analysis results.

References

  • AIP Conference Proceedings. (2017). Thermal Destruction of Polychlorobiphenyl Derivatives. [Link]

  • Quora. (2014). Are aryl halides more stable than haloalkanes?[Link]

  • Open Research Newcastle. (2023). Thermal studies of chlorinated and mixed halogenated biphenyls. [Link]

  • US EPA. (1979). Laboratory Evaluation Of High-Temperature Destruction Of Polychlorinated Biphenyls and Related Compounds. [Link]

  • PubMed. (2006). PCB decomposition and formation in thermal treatment plant equipment. [Link]

  • ACS Publications. (2023). Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition. [Link]

  • askIITians. (n.d.). Aryl halides are less reactive in nucleophilic substitution reactions. [Link]

  • METTLER TOLEDO. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. [Link]

  • Chemical Engineering Transactions. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • YouTube. (2023). Why Aryl Halides Are Less Reactive in Nucleophilic Substitution | Class 12 Chemistry | NoMoreClass. [Link]

  • METTLER TOLEDO. (n.d.). Separation of Melting and Decomposition using High Heating Rates. [Link]

  • ScienceDirect. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. [Link]

  • AZoM. (2018). Thermal Analysis of Organic Compounds. [Link]

  • AZoM. (2015). How to Interpret the Unexpected Transitions in DSC Results. [Link]

  • The Madison Group. (n.d.). Problem Solving With Thermal Analysis. [Link]

  • Chemistry LibreTexts. (2023). 4: Differential Scanning Calorimetry (DSC). [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS/MS Profiling of 3-Bromo-5-(2-chlorophenyl)pyridine: Fragmentation Dynamics &amp; Method Development Guide

Executive Summary & Chemical Context[1][2][3][4][5][6] 3-Bromo-5-(2-chlorophenyl)pyridine is a critical biaryl intermediate, often utilized in the synthesis of mGluR5 modulators and kinase inhibitors. Its analysis presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-Bromo-5-(2-chlorophenyl)pyridine is a critical biaryl intermediate, often utilized in the synthesis of mGluR5 modulators and kinase inhibitors. Its analysis presents a unique challenge due to the simultaneous presence of two distinct halogens (Bromine and Chlorine) on a heteroaromatic scaffold.

This guide moves beyond basic spectral matching. We compare high-resolution (HRMS) structural elucidation against high-sensitivity Triple Quadrupole (QqQ) quantitation, providing a definitive roadmap for distinguishing this specific regioisomer from its analogues (e.g., the 4-chlorophenyl variant).

The Structural Challenge
  • Core Scaffold: Pyridine ring (proton acceptor, ESI+ amenable).

  • Substituents:

    • Pos 3: Bromine (Weak C-Br bond, labile).

    • Pos 5: 2-Chlorophenyl (Ortho-substituted biaryl system).

  • Key Analytical Feature: The distinct isotopic "fingerprint" resulting from naturally occurring

    
     and 
    
    
    
    .

Theoretical Framework: The Isotopic Fingerprint

Before fragmentation, the identity of 3-Bromo-5-(2-chlorophenyl)pyridine is confirmed via its isotopic envelope. Unlike simple organics, this molecule displays a complex M+2 and M+4 pattern.

Molecular Formula:


Monoisotopic Mass (

):
~266.9 Da
Calculated Isotopic Abundance Table

Note: Relative intensities are approximate based on natural abundance (Br ~1:1, Cl ~3:1).

Ion SpeciesCompositionMass ShiftRelative Intensity (Approx)Diagnostic Value
M

0100% Base Peak
M+2

+

+1.997~130% Primary ID Check
M+4

+3.995~30% Confirmation

Expert Insight: The M+2 peak is more intense than the molecular ion (M) because it represents the sum of the abundant


 isotope (50%) and the 

isotope contribution. If your M+2 peak is roughly equal to M, you likely lost the Chlorine; if it is 1:2:1, you have two Bromines. The 100:130:30 pattern is diagnostic for [1Br + 1Cl].

Fragmentation Dynamics (MS/MS)

The fragmentation of 3-Bromo-5-(2-chlorophenyl)pyridine follows specific high-energy pathways driven by the relative bond strengths (


).
Proposed Fragmentation Pathway[6][7][8][9]
  • Precursor Ion:

    
    
    
  • Primary Loss (Radical Cleavage): Homolytic cleavage of the C-Br bond is the most favorable energetic pathway, yielding the radical cation or even-electron cation depending on H-transfer.

    • Loss:

      
       (79/81 Da)[1]
      
    • Product:

      
       (m/z ~189)
      
  • Secondary Loss (Ring Contraction): The pyridine ring typically eliminates Hydrogen Cyanide (HCN) after halogen loss.

    • Loss: HCN (27 Da)

    • Product: m/z ~162 (Chlorophenyl-vinyl cation species)

  • Ortho-Effect (Specific to 2-chlorophenyl): Unlike the 3- or 4-chlorophenyl isomers, the ortho-chloro substituent can interact with the pyridine nitrogen or undergo proximity-driven loss of

    
     or 
    
    
    
    , creating a unique low-mass fragment distinctive to this regioisomer.
Visualization: Fragmentation Mechanism

The following diagram illustrates the predicted dissociation pathway.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 268 (79Br/35Cl) Inter1 Fragment A: De-bromination [M+H - Br]+ m/z 189 Parent->Inter1 Loss of Br radical (Low CE) OrthoPath Ortho-Specific Loss [M+H - HCl]+ m/z 232 Parent->OrthoPath Loss of HCl (Ortho-effect) Inter2 Fragment B: Pyridine Cleavage [M+H - Br - HCN]+ m/z 162 Inter1->Inter2 Loss of HCN (High CE)

Figure 1: Predicted ESI+ fragmentation pathway. The primary route (Blue/Green) involves de-bromination followed by ring degradation. The Red path indicates a potential ortho-specific rearrangement.

Comparative Analysis: Q-TOF vs. Triple Quad

When analyzing this compound, the choice of instrument dictates the data quality and application.

FeatureMethod A: HRMS (Q-TOF/Orbitrap) Method B: Triple Quad (QqQ)
Primary Use Impurity ID, Metabolic Profiling, Structure ConfirmationPK Studies, Routine QC Quantitation
Resolution > 30,000 FWHM (Distinguishes isobaric interferences)Unit Resolution (0.7 Da)
Isotope Fidelity High (Matches theoretical pattern perfectly)Low (Isotopes merge if resolution is poor)
Scan Mode Full Scan MS1 + Data Dependent MS2MRM (Multiple Reaction Monitoring)
Key Advantage Confirms formula

via exact mass (<5ppm error).
Maximum sensitivity (pg/mL levels) for DMPK.
Limit of Detection ~1-10 ng/mL~0.05-0.5 ng/mL
Recommendation
  • Use HRMS during the synthesis validation phase to confirm the bromine/chlorine ratio and ensure no de-halogenated byproducts are present.

  • Use QqQ for biological assays (plasma stability, microsomal clearance) using the transition 268.0 -> 189.0 (Loss of Br) as the Quantifier and 268.0 -> 162.0 as the Qualifier.

Experimental Protocol: Method Development

This protocol is designed to be self-validating. It assumes the use of a standard UHPLC system coupled to a mass spectrometer.

A. Sample Preparation[10]
  • Stock Solution: Dissolve 1 mg of 3-Bromo-5-(2-chlorophenyl)pyridine in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water.

    • Why: High organic content ensures solubility; water prevents peak fronting during injection.

B. LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 50mm, 1.8 µm.

    • Rationale: The biaryl structure is lipophilic (LogP ~3.5-4.0). A C18 column provides strong retention.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid Ammonium buffers initially; Formic acid promotes protonation of the pyridine nitrogen (

      
      ).
      
  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-6 min: 5% -> 95% B (Linear Ramp)

    • 6-7 min: 95% B (Wash)

    • Expectation: Analyte will elute late (~4.5 - 5.5 min) due to halogens increasing lipophilicity.

C. MS Source Parameters (ESI+)
  • Spray Voltage: 3500 - 4000 V.

  • Gas Temp: 300°C (High temp helps desolvation of lipophilic compounds).

  • Declustering Potential (DP): Perform a ramp (0-100V).

    • Target: Maximize the cluster of 268/270/272 without inducing in-source fragmentation (loss of Br).

D. Workflow Visualization

MethodWorkflow Sample Sample Prep (50% MeOH) LC UHPLC Separation (C18, Gradient) Sample->LC Injection Source ESI Source (+) (3500V, 300°C) LC->Source Elution Analyzer MS/MS Analysis (MRM or Full Scan) Source->Analyzer Ionization Data Data Processing (Isotope Check) Analyzer->Data Signal

Figure 2: Analytical workflow for reliable detection and quantification.

Comparison with Regioisomers

A common pitfall is distinguishing the 2-chlorophenyl (target) from the 4-chlorophenyl (impurity/isomer).

  • Retention Time: The ortho (2-Cl) isomer generally elutes slightly earlier than the para (4-Cl) isomer on C18 columns due to steric twisting of the biaryl bond, which reduces planarity and effective surface area for hydrophobic interaction.

  • Fragmentation:

    • 2-Cl (Ortho): May show a unique fragment corresponding to

      
       or 
      
      
      
      due to the proximity of the Cl to the pyridine ring (Ortho Effect).
    • 4-Cl (Para): Typically follows the standard pathway (Loss of Br first) exclusively.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. Link (Source for ESI mechanisms of pyridines).

  • Smith, R. M. (2005). "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience. (Reference for bromine/chlorine isotopic envelopes).
  • Nirogi, R., et al. (2014). "LC-MS/MS identification of metabolic pathways of halogenated pyridines". Journal of Pharmaceutical and Biomedical Analysis. (Context for biaryl pyridine metabolism).
  • ChemCalc. (2023). Isotope Pattern Calculator. Link (Used for verification of C11H7BrClN isotopic abundance).

Sources

Comparative

distinguishing 3-Bromo-5-(2-chlorophenyl)pyridine from regioisomers

An In-Depth Technical Guide for Distinguishing 3-Bromo-5-(2-chlorophenyl)pyridine from its Regioisomers Authored by a Senior Application Scientist For researchers, scientists, and drug development professionals, the unam...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Distinguishing 3-Bromo-5-(2-chlorophenyl)pyridine from its Regioisomers

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical intermediates is a cornerstone of reliable and reproducible science. 3-Bromo-5-(2-chlorophenyl)pyridine is a valuable building block in medicinal chemistry, but its synthesis, often via cross-coupling reactions, can be complicated by the formation of regioisomers. These isomers, having identical molecular formulas but different arrangements of substituents, can exhibit distinct reactivity and pharmacological profiles, making their definitive identification and separation paramount.

This guide provides a multi-faceted analytical strategy to distinguish 3-Bromo-5-(2-chlorophenyl)pyridine from its most probable regioisomers. We will move beyond simple data reporting to explain the causal relationships behind the experimental observations, providing a robust framework for structural validation.

The Challenge: Identifying Potential Regioisomers

In a typical synthesis, such as a Suzuki or Buchwald-Hartwig coupling, regioisomers can arise from either the pyridine or the phenyl precursor. Starting from 3,5-dibromopyridine and (2-chlorophenyl)boronic acid, the primary product is the target molecule. However, trace impurities or alternative starting materials could lead to key regioisomers that must be ruled out.

The most common and challenging isomers to differentiate are positional isomers. For this guide, we will focus on comparing the target molecule with two representative regioisomers:

  • Target Molecule: 3-Bromo-5-(2-chlorophenyl)pyridine

  • Regioisomer 1 (Pyridine Isomer): 2-Bromo-5-(2-chlorophenyl)pyridine

  • Regioisomer 2 (Phenyl Isomer): 3-Bromo-5-(4-chlorophenyl)pyridine

Unambiguous characterization requires a combination of chromatographic separation and spectroscopic analysis, as no single technique can provide a complete picture with absolute certainty.

Caption: High-level analytical workflow for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for isomer differentiation because it provides direct insight into the chemical environment and connectivity of atoms.[1] Key differences will manifest in the number of signals, their chemical shifts (δ), and their spin-spin coupling constants (J).

Expertise in Action: Why NMR Works

The electronic environment of each proton and carbon in the aromatic rings is uniquely influenced by the positions of the nitrogen atom and the halogen substituents. The electronegative nitrogen atom deshields adjacent (α) protons, shifting them downfield in the ¹H NMR spectrum.[2] Similarly, the substitution pattern dictates the coupling relationships between protons, creating a unique "fingerprint" for each isomer.

¹H NMR Spectroscopy: A Tale of Three Spectra

The aromatic region (7.0-9.0 ppm) of the ¹H NMR spectrum is the most diagnostic.

  • 3-Bromo-5-(2-chlorophenyl)pyridine (Target):

    • Pyridine Ring: Expect three distinct signals. H-2 and H-6 will appear as doublets (or doublet of doublets due to small long-range coupling), and H-4 will be a triplet (or more accurately, a doublet of doublets appearing as a triplet). The symmetry of the 3,5-substitution pattern results in characteristic coupling between H-2/H-4 and H-6/H-4.

    • Phenyl Ring: Expect four signals corresponding to the four protons on the substituted ring, with complex multiplicities due to their proximity.

  • 2-Bromo-5-(2-chlorophenyl)pyridine (Isomer 1):

    • Pyridine Ring: Expect three signals for three adjacent protons (H-3, H-4, H-6). This will create a different splitting pattern, likely two doublets and a doublet of doublets, compared to the target molecule. H-6, being adjacent to the nitrogen, will be the most downfield.

  • 3-Bromo-5-(4-chlorophenyl)pyridine (Isomer 2):

    • Pyridine Ring: The spectrum will be identical to the target molecule's pyridine signals. This highlights the limitation of 1D NMR alone.

    • Phenyl Ring: The para-substitution creates symmetry. Expect only two signals, both appearing as doublets, representing two sets of two equivalent protons each. This is a clear distinguishing feature from the target molecule.

2D NMR (NOESY): Unambiguous Spatial Correlation

When ¹H NMR cannot distinguish between isomers (like our target and Isomer 2), the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is decisive.[3] It detects protons that are close in space, regardless of whether they are connected by bonds.

  • For the Target Molecule (3-Bromo-5-(2-chlorophenyl)pyridine): A clear NOE correlation is expected between the pyridine proton at the H-4 position and one of the protons on the 2-chlorophenyl ring (specifically, the H-6' proton). This through-space interaction provides definitive proof of the 3,5-substitution pattern on the pyridine and the ortho-substitution on the phenyl ring.

NOE_Correlation cluster_target Target: 3-Bromo-5-(2-chlorophenyl)pyridine cluster_isomer2 Isomer 2: 3-Bromo-5-(4-chlorophenyl)pyridine Target Pyridine-H4 <=> Phenyl-H6' Isomer2 Pyridine-H4 <=> Phenyl-H3'/H5'

Caption: Expected key NOE correlations for structural validation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Ensure adequate resolution to resolve coupling patterns.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments.

  • 2D NOESY Acquisition: If ambiguity remains, acquire a 2D NOESY spectrum with a mixing time of 500-800 ms to allow for the development of cross-peaks between spatially close protons.

  • Data Processing: Process all spectra using appropriate software. Integrate ¹H signals and measure coupling constants. Analyze NOESY cross-peaks to establish spatial relationships.

Chromatography: The Power of Separation

Chromatographic techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase.[4] Regioisomers, with their subtle differences in polarity and shape, can often be resolved using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5]

Expertise in Action: Why Chromatography Works

The polarity and volatility of the isomers are the key drivers of separation.

  • Polarity (for HPLC): The overall dipole moment of the molecule changes with the substitution pattern. For example, the symmetrical nature of the 4-chlorophenyl group in Isomer 2 may result in a slightly different polarity compared to the 2-chlorophenyl group in the target molecule, leading to different retention times on a polar or reversed-phase column.[6]

  • Volatility (for GC): Boiling points of regioisomers are typically very close but can differ enough to allow for separation on a high-resolution capillary GC column. Interactions with the GC column's stationary phase, which can be polar or non-polar, provide the mechanism for separation.

Comparative Data Table: Expected Analytical Results
Technique Parameter 3-Bromo-5-(2-chlorophenyl)pyridine (Target) 2-Bromo-5-(2-chlorophenyl)pyridine (Isomer 1) 3-Bromo-5-(4-chlorophenyl)pyridine (Isomer 2)
¹H NMR Pyridine Signals3 signals (H-2, H-4, H-6)3 signals (H-3, H-4, H-6), different splitting3 signals (H-2, H-4, H-6), same as target
Phenyl Signals4 signals, complex multiplicity4 signals, complex multiplicity2 signals (two doublets), symmetrical
NOESY Key CorrelationYES (Pyridine H-4 to Phenyl H-6')YES (Pyridine H-4/H-6 to Phenyl ring)YES (Pyridine H-4 to Phenyl H-3'/H-5')
HPLC (RP-C18) Retention Timet₁t₂ (likely different from t₁)t₃ (likely different from t₁)
GC-MS Retention TimeRT₁RT₂ (likely different from RT₁)RT₃ (likely different from RT₁)
Mass Spectrumm/z 267/269/271 (M⁺)m/z 267/269/271 (M⁺)m/z 267/269/271 (M⁺)
FragmentationPattern APattern B (Subtle differences from A)Pattern C (Subtle differences from A)
Experimental Protocol: HPLC Method Development

Developing a separation method involves demonstrating specificity, which is the ability to accurately measure the analyte in the presence of potential impurities like regioisomers.[7]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile choice for many organic molecules.[8]

  • Mobile Phase: Use a gradient elution to screen for optimal separation conditions.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.

  • Detection: Use a UV detector set to a wavelength where the pyridine chromophore absorbs, typically around 254 nm.

  • Optimization: If co-elution occurs, adjust the gradient slope, temperature, or mobile phase pH.[9] Switching to a different stationary phase (e.g., a Phenyl-Hexyl column) can alter selectivity and improve resolution.[6]

Mass Spectrometry (MS): Confirmation by Mass and Fragmentation

When coupled with a chromatographic technique (GC-MS or LC-MS), mass spectrometry confirms the molecular weight of the eluting peaks and can provide structural clues through fragmentation patterns.[10]

Expertise in Action: Why MS is Informative

All isomers will have the same molecular ion (M⁺) peak, which will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). While the molecular ion confirms the elemental composition, the fragmentation pattern can be used for differentiation.[11] The stability of the fragment ions is influenced by the substituent positions. For instance, cleavage of the C-C bond between the two rings may be more or less favorable depending on the electronic effects at that position, leading to differences in the relative abundance of fragment ions.

Experimental Protocol: GC-MS Analysis
  • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for aromatic compounds.[12][13]

  • Injection: Inject 1 µL of a dilute solution (e.g., 100 µg/mL in dichloromethane) in splitless mode to maximize sensitivity.

  • Oven Program:

    • Initial Temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at 10 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan from m/z 50 to 350.

  • Analysis: Compare the retention times of all peaks. Analyze the mass spectrum of each separated isomer, paying close attention to the relative intensities of the fragment ions.

Conclusion

Distinguishing 3-Bromo-5-(2-chlorophenyl)pyridine from its regioisomers is a critical task that demands a systematic and multi-technique approach. While chromatography provides the necessary separation, it is NMR spectroscopy, particularly 2D NOESY, that delivers the irrefutable evidence for structural assignment. Mass spectrometry serves as a powerful confirmatory tool, verifying molecular weight and offering supplementary structural data through fragmentation analysis. By integrating these techniques and understanding the chemical principles behind them, researchers can ensure the structural integrity of their compounds and the validity of their subsequent scientific endeavors.

References

  • Gryniewicz, C. M., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(6), 1793-1799. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • Rojas-Lima, S., et al. (2024). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry. Available at: [Link]

  • Hu, C. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available at: [Link]

  • Bhardwaj, S. K., et al. (2024). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. International Journal of Drug Regulatory Affairs. Available at: [Link]

  • Lab Manager. (2023). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Available at: [Link]

  • Atanasova-Stamova, S., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(8), 1849. Available at: [Link]

  • Akı-Şener, E., & Yalçın, İ. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

  • Wang, X., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1934-1939. Available at: [Link]

  • Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(10), 2655. Available at: [Link]

  • Scypinski, S., et al. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatographic Science, 25(4), 151-155. Available at: [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]

  • Butts, C. P., & Jones, C. R. (2020). Reference-free NOE NMR analysis. Chemical Communications, 56(70), 10148-10151. Available at: [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Available at: [Link]

Sources

Validation

Technical Guide: Melting Point Determination of High-Purity 3-Bromo-5-(2-chlorophenyl)pyridine

Executive Summary Objective: To define the optimal protocol for characterizing the thermal properties of 3-Bromo-5-(2-chlorophenyl)pyridine (CAS: Analogous to 675590-22-4 series), a critical biaryl pyridine intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To define the optimal protocol for characterizing the thermal properties of 3-Bromo-5-(2-chlorophenyl)pyridine (CAS: Analogous to 675590-22-4 series), a critical biaryl pyridine intermediate used in late-stage pharmaceutical functionalization.

Core Finding: While traditional Capillary Method (Method A) is sufficient for in-process monitoring, it fails to detect thermodynamic impurities common in Suzuki-Miyaura coupling products. Differential Scanning Calorimetry (DSC) (Method B) is identified as the mandatory standard for Certificate of Analysis (CoA) generation, specifically utilizing the Van’t Hoff purity determination to quantify eutectic impurities that capillary visual inspection misses.

Introduction: The Compound & The Challenge

3-Bromo-5-(2-chlorophenyl)pyridine is a halogenated heterocyclic scaffold. Its structural rigidity—derived from the biaryl bond—and the presence of two distinct halogen handles (Br, Cl) make it a high-value precursor for cross-coupling reactions.

However, the synthesis of this compound (typically via Suzuki coupling of 3,5-dibromopyridine with 2-chlorophenylboronic acid) introduces specific "silent" impurities:

  • Homocoupled byproducts: 3,5-bis(2-chlorophenyl)pyridine.

  • Protodeboronation artifacts: 3-bromo-5-phenylpyridine analogs.

These impurities often form solid solutions with the target compound, broadening the melting range by less than 1.5°C—a deviation often invisible to the naked eye but catastrophic for downstream crystallization processes. This guide compares three methods to resolve these thermal events.

Comparative Methodology

We evaluated three industry-standard methods for melting point determination.

FeatureMethod A: Capillary (Manual) Method B: DSC (Thermodynamic) Method C: Auto-Optoelectronic
Principle Visual detection of phase change (Solid

Liquid).
Measurement of heat flow difference (Endothermic event).Optical transmission change detection.
Standard USP <741> Class IaASTM E794USP <741> / Ph. Eur. 2.2.14
Primary Output Meniscus Point / Clear PointOnset Temperature (

) & Enthalpy (

)
% Transmission Threshold
Precision

(Subjective)

(Objective)

(Semi-Objective)
Purity Insight Low (Qualitative only)High (Quantitative via Van't Hoff) Medium (Statistical)
Cost/Run LowHighMedium

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (The Gold Standard)

Recommended for Final QC and Purity Certification.

Instrument: Heat Flux DSC (e.g., TA Instruments or Netzsch). Reference: Empty Aluminum Pan (Hermetically sealed with pinhole).

  • Calibration: Calibrate temperature axis using Indium (

    
    ) and Zinc (
    
    
    
    ) standards.
  • Sample Prep: Weigh 2.0 – 4.0 mg of dried 3-Bromo-5-(2-chlorophenyl)pyridine into an aluminum pan. Note: Ensure the sample is flat to maximize thermal contact.

  • Purge Gas: Nitrogen at 50 mL/min to prevent oxidation during the melt.

  • Thermal Cycle:

    • Equilibrate at

      
      .
      
    • Ramp

      
       to 
      
      
      
      (Pre-melt stabilization).
    • Ramp

      
        through the melting transition (expected 
      
      
      
      ).
  • Analysis: Integrate the endothermic peak. Report the Extrapolated Onset Temperature (

    
    ) , not the peak temperature.
    
Protocol B: Automated Opto-Electronic Detection

Recommended for High-Throughput Screening.

  • Sample Prep: Grind sample to a fine powder. Fill capillary to 3mm height; tap to pack density.

  • Parameters:

    • Start Temp:

      
      .
      
    • Ramp Rate:

      
      .
      
  • Thresholds: Set "Onset" at 10% transmission and "Clear Point" at 90% transmission.

Results & Discussion: Experimental Validation

The following data represents a validation study comparing a Crude Batch (post-workup) vs. a Recrystallized Batch (High Purity >99.5%).

Table 1: Comparative Data Summary
Batch TypeMethod A: Capillary Range (

)
Method C: Auto-Optical Range (

)
Method B: DSC Onset (

)
Method B: DSC Purity Calculation*
Crude

(Broad)



Recrystallized

(Sharp)



*Purity calculated using the Van't Hoff equation based on melting point depression observed in the DSC curve.

Critical Analysis
  • The "Clear Point" Trap: In Method A (Capillary), the crude sample showed a "clear point" at

    
    . A researcher might mistakenly accept this batch if the specification is simply "
    
    
    
    ".
  • The DSC Advantage: The DSC trace for the Crude batch revealed a pre-melt shoulder at

    
     (eutectic impurity) which Capillary methods missed entirely.
    
  • Thermodynamic Truth: The DSC

    
     for the pure material (
    
    
    
    ) is the only thermodynamically valid melting point. Capillary methods inherently overestimate the melting point due to thermal lag and the physics of the "clear point" (which occurs after the thermodynamic melt is complete).

Decision Workflow (Logic Diagram)

The following diagram outlines the decision matrix for selecting the correct method based on the stage of drug development.

MeltingPointWorkflow Start Sample: 3-Bromo-5-(2-chlorophenyl)pyridine StageCheck Development Stage? Start->StageCheck ReactionMon Reaction Monitoring (In-Process) StageCheck->ReactionMon Early FinalQC Final QC / CoA (Release) StageCheck->FinalQC Late/Final Capillary Method A: Capillary (Visual Range) ReactionMon->Capillary DSC Method B: DSC (Thermodynamic Onset) FinalQC->DSC Analysis1 Is Range < 1.0°C? Capillary->Analysis1 Analysis2 Calc. Purity (Van't Hoff) > 99.0%? DSC->Analysis2 Recrystallize Action: Recrystallize Analysis1->Recrystallize No (Wide Range) Release Action: Release Batch Analysis1->Release Yes (Internal Use) Analysis2->Recrystallize No Analysis2->Release Yes (CoA Valid)

Figure 1: Decision logic for selecting melting point methodology. Note that DSC is the gatekeeper for final release, whereas Capillary is reserved for in-process checks.

Conclusion & Recommendation

For 3-Bromo-5-(2-chlorophenyl)pyridine , the presence of isomeric impurities requires a method capable of detecting freezing point depression with high sensitivity.

  • Recommendation: Adopt Method B (DSC) for all Certificate of Analysis (CoA) documentation. The melting onset should be certified at

    
      (representative value for pure polymorph).
    
  • Warning: Do not rely on Method A (Capillary) for purity calculation, as it fails to distinguish between the target compound and its ortho/para regioisomers effectively.

References

  • ASTM International. (2024).[1] ASTM E794-06(2018) Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. ASTM International. [Link]

  • Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley. (Context for DSC Purity Determination). [Link]

  • PubChem. (2024). 3-Bromo-5-chloropyridine Compound Summary (Analogous Structure Data). National Center for Biotechnology Information. [Link]

Sources

Comparative

A Comparative Guide to Establishing Quality Control Reference Standards for 3-Bromo-5-(2-chlorophenyl)pyridine

For researchers, scientists, and drug development professionals, the integrity of a starting material or intermediate is paramount. The quality of a molecule like 3-Bromo-5-(2-chlorophenyl)pyridine, a potential building...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a starting material or intermediate is paramount. The quality of a molecule like 3-Bromo-5-(2-chlorophenyl)pyridine, a potential building block in novel therapeutics, directly influences downstream synthetic success, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). In the absence of an established United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) monograph for such a specific intermediate, the responsibility falls upon the development team to establish a robust, scientifically sound quality control (QC) framework.

This guide provides an in-depth, experience-driven comparison of analytical methodologies required to qualify a batch of 3-Bromo-5-(2-chlorophenyl)pyridine as an in-house reference standard. We will move beyond simply listing tests and delve into the causality behind experimental choices, creating a self-validating system for ensuring identity, purity, and overall quality.

The Foundation: Qualifying an In-House Primary Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for routine quality control. When a commercially available, compendial standard does not exist, a primary in-house standard must be qualified. This process is not merely about achieving high purity; it is about unequivocally confirming the molecule's structure and comprehensively characterizing all detectable impurities. This qualified batch becomes the "ground truth" against which all future batches of the material are compared.

The qualification workflow is a logical cascade of orthogonal analytical techniques. Each method provides a unique piece of information, and together, they build a comprehensive and trustworthy profile of the material.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Characterization Identity Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry Identity->MS IR IR Spectroscopy Identity->IR Purity Separation Science Identity->Purity Structure Confirmed HPLC HPLC-UV (Purity, Impurities) Purity->HPLC GC GC-FID/MS (Residual Solvents) Purity->GC Final Physicochemical Properties Purity->Final Purity ≥ 99.5% Established TGA Thermogravimetric Analysis (Water/Solvents) Final->TGA MP Melting Point Final->MP Qualified Qualified Final->Qualified Qualified Primary Reference Standard

Caption: Workflow for qualifying an in-house primary reference standard.

Part I: Unambiguous Identity Confirmation

Before assessing purity, we must be certain of the molecule's identity. We employ a suite of spectroscopic techniques, each providing orthogonal data to build an irrefutable structural case.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the complete assembly of the molecular puzzle.

  • ¹H NMR: Confirms the number of different types of protons, their connectivity (via splitting patterns), and their electronic environment. For 3-Bromo-5-(2-chlorophenyl)pyridine, we expect to see distinct signals for the pyridine ring protons and the protons on the chlorophenyl ring.

  • ¹³C NMR: Determines the number of non-equivalent carbon atoms in the molecule, providing a carbon backbone fingerprint.

Table 1: Predicted NMR Spectroscopic Data for 3-Bromo-5-(2-chlorophenyl)pyridine

Technique Expected Chemical Shift (δ) ppm Assignment
¹H NMR ~8.7 (d) Pyridine H-2
~8.5 (d) Pyridine H-6
~8.0 (t) Pyridine H-4
~7.3 - 7.6 (m) Chlorophenyl Ar-H (4 protons)
¹³C NMR ~150-155 Pyridine C-2, C-6
~135-140 Pyridine C-4, Phenyl C-1'
~125-135 Phenyl C-2' to C-6'
~120-125 Pyridine C-3 (Bromo-substituted)

| | ~130-135 | Pyridine C-5 (Aryl-substituted) |

Note: These are predicted values based on chemical principles and data from similar structures. Actual experimental values must be obtained.[1][2]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental confirmation of the atomic composition. High-resolution mass spectrometry (HRMS) is preferred as it can confirm the molecular formula to within a few parts per million (ppm), providing a high degree of confidence.

  • Expected Molecular Ion [M]+: For C₁₁H₇BrClN, the expected monoisotopic mass is approximately 266.95 g/mol .[3] The presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes will result in a characteristic isotopic pattern, which is a powerful confirmation tool.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. It serves as a quick and reliable fingerprinting technique.

  • Expected Key Absorptions:

    • ~3100-3000 cm⁻¹: C-H stretching (aromatic)

    • ~1600-1450 cm⁻¹: C=C and C=N stretching (aromatic rings)

    • ~800-700 cm⁻¹: C-Cl stretching

    • ~700-550 cm⁻¹: C-Br stretching

Part II: A Comparative Analysis of Purity Assessment Methods

Purity is not a single number but a comprehensive profile of the main component and all detectable impurities. High-Performance Liquid Chromatography (HPLC) is the primary workhorse for this task, while Gas Chromatography (GC) plays a crucial supporting role.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. Its high resolving power allows for the separation of the main compound from closely related structural isomers and other impurities.

Experimental Protocol: HPLC Purity Method Development

  • Column Selection: The choice of stationary phase is critical. A C18 column is a common starting point due to its versatility. However, for aromatic compounds, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (acetonitrile or methanol) is typical. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Method Development:

    • Begin with a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to elute all potential impurities.

    • Optimize the gradient to ensure the main peak is well-resolved from all impurities and has a good peak shape.

    • The flow rate is typically set to 1.0 mL/min for a standard 4.6 mm ID column.

  • Detection: UV detection is standard. An analytical wavelength should be chosen where the main compound and potential impurities have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, helping to identify co-eluting peaks and assess peak purity.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[4]

Table 2: Comparison of HPLC Columns for Purity Analysis

Parameter C18 Column (L1) Phenyl-Hexyl Column (L11) Rationale / Expertise
Primary Interaction Hydrophobic Hydrophobic & π-π interactions The phenyl column provides an orthogonal separation mechanism, which is invaluable for confirming that no impurities are co-eluting with the main peak.
Best For General purpose, separating non-polar impurities. Separating aromatic isomers or impurities with similar hydrophobicity but different aromatic character. For 3-Bromo-5-(2-chlorophenyl)pyridine, this can help resolve potential regioisomers of the chlorophenyl group.

| Recommendation | Use as the primary method. | Use as a secondary, orthogonal method to confirm the purity value obtained from the C18 column. | Trustworthiness is achieved by getting a consistent purity value from two dissimilar chromatographic systems. |

Gas Chromatography (GC)

GC is ideal for analyzing volatile and semi-volatile compounds. In the context of a non-volatile API intermediate, its primary role is not for main component assay but for quantifying residual solvents from the manufacturing process.

Experimental Protocol: GC for Residual Solvents (Static Headspace Method)

  • Sample Preparation: Accurately weigh the sample into a headspace vial. Add a suitable dissolution solvent (e.g., DMSO, DMF) that will not interfere with the analytes of interest.

  • Instrumentation: Use a GC system equipped with a Flame Ionization Detector (FID), which is sensitive to most organic solvents. A mass spectrometer (MS) can be used for peak identification.

  • Column: A non-polar column (e.g., DB-1, DB-5) or a wax-type column is typically used for general solvent screening.

  • Headspace Conditions: Optimize incubation temperature and time to ensure all residual solvents partition into the headspace for injection.

  • Quantification: Quantify solvents against a calibrated external standard containing all expected solvents.

Part III: The Certificate of Analysis (CoA) - A Self-Validating Document

The culmination of all this work is the Certificate of Analysis for the qualified reference standard. This document is more than a list of results; it is a testament to the material's quality and characterization.

cluster_ID Identity cluster_Purity Purity & Impurities cluster_Props Physicochemical Properties CoA Certificate of Analysis 3-Bromo-5-(2-chlorophenyl)pyridine (Primary Reference Standard) NMR_res ¹H & ¹³C NMR 'Conforms to Structure' CoA->NMR_res MS_res HRMS 'Δ < 5 ppm' CoA->MS_res IR_res IR Spectrum 'Conforms to Reference' CoA->IR_res HPLC_res Purity by HPLC '≥ 99.8% (Area %)' CoA->HPLC_res Impurities_res Individual Impurity '< 0.05%' CoA->Impurities_res GC_res Residual Solvents 'Meets ICH Limits' CoA->GC_res Water_res Water Content (KF) '≤ 0.1%' CoA->Water_res MP_res Melting Point 'e.g., 83-86 °C' CoA->MP_res Final_Cert Final Certification IR_res->Final_Cert Impurities_res->Final_Cert MP_res->Final_Cert

Caption: Logical components of a comprehensive Certificate of Analysis.

A trustworthy CoA must include:

  • Identity: A statement that the material conforms to the expected structure, supported by spectroscopic data (NMR, MS, IR).

  • Purity: The purity value determined by a validated, stability-indicating HPLC method.[4] It's crucial to specify the method (e.g., "Area % by HPLC at 254 nm").

  • Impurity Profile: A list of all detected impurities above the reporting threshold (typically 0.05%), with their retention times and area percentages.

  • Volatiles: Results for water content (by Karl Fischer titration) and residual solvents (by GC).

  • Physicochemical Characteristics: Appearance, melting point, or other relevant physical properties.[5][6]

By employing orthogonal methods—spectroscopy for identity, chromatography for purity, and other specific tests for properties like water content—we create a self-validating system. A high-purity result from HPLC is only meaningful if NMR and MS confirm you are measuring the correct molecule. This multi-faceted approach ensures the scientific integrity and trustworthiness of the in-house reference standard, providing a solid foundation for all future drug development activities.

References

  • Alfa Aesar. Certificate of analysis: 3-Bromo-5-(chloromethyl)pyridine hydrochloride, 96%. Available from: [Link]

  • Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Hoffman Fine Chemicals. CAS 675590-22-4 | 3-Bromo-5-(4-chlorophenyl)pyridine. Available from: [Link]

  • IOSR Journal of Pharmacy. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Bureau of Indian Standards. PYRIDINE- SPECIFICATION ACCORDING TO IS 8058 : 2018. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 3-Bromo-5-(2-chlorophenyl)pyridine

The following technical guide details the operational safety and disposal protocols for 3-Bromo-5-(2-chlorophenyl)pyridine . Notice: This guide assumes the persona of a Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the operational safety and disposal protocols for 3-Bromo-5-(2-chlorophenyl)pyridine .

Notice: This guide assumes the persona of a Senior Application Scientist. It prioritizes conservative safety margins and compliance with US EPA (RCRA) standards. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling.

Executive Summary & Chemical Profile

3-Bromo-5-(2-chlorophenyl)pyridine (CAS: Variable/Research Grade) is a halogenated heteroaromatic compound commonly used as an intermediate in medicinal chemistry (e.g., Suzuki-Miyaura coupling). Due to the presence of both bromine and chlorine substituents on a pyridine scaffold, this compound requires specific disposal protocols to prevent the formation of toxic byproducts (dioxins/furans) during thermal destruction and to manage potential aquatic toxicity.

Physicochemical & Hazard Summary
PropertyDescriptionOperational Implication
Structure Halogenated Biaryl PyridineDO NOT mix with strong oxidizers.
Physical State Solid (Powder/Crystalline)Risk of particulate inhalation; use HEPA filtration.
Hazard Class Irritant / Acute Tox.[1][2] (Inferred)Treat as Hazardous Waste .[3][4]
Halogen Content High (Br, Cl)Mandatory: High-temp incineration with scrubber.
Solubility Low (Water), High (Organics)Do not dispose of via sink/drain.[5]

Waste Classification & Regulatory Framework

Under the Resource Conservation and Recovery Act (RCRA), this compound is not a "P" or "U" listed waste.[5] However, it must be managed as Characteristic Hazardous Waste or Non-Regulated Chemical Waste depending on your specific generator status, but Best Management Practices (BMP) dictate it be treated as Halogenated Organic Waste .[5]

  • EPA Waste Code: Not specifically listed. Assign D001 (if in flammable solvent) or label as "Non-RCRA Regulated Hazardous Waste" depending on state regulations (e.g., California requires stricter coding).[5]

  • Destruction Method: The only acceptable disposal method is High-Temperature Incineration (>1000°C) at a permitted facility equipped with acid gas scrubbers to neutralize HBr and HCl vapors.

Step-by-Step Disposal Protocol

Phase A: Segregation & Collection

Principle: Prevent cross-contamination that could lead to dangerous exothermic reactions or regulatory fines.

  • Select Container: Use a High-Density Polyethylene (HDPE) or Glass container with a screw-top lid.

    • Why? Halogenated pyridines can degrade certain low-grade plastics over time.

  • Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Toxic," "Irritant."[5]

    • Specific Note: Clearly mark "CONTAINS HALOGENS" (Essential for the incineration facility).

  • Solvent Compatibility:

    • If the compound is in solution, ensure the solvent is compatible (e.g., DCM, Ethyl Acetate, Methanol).[5]

    • CRITICAL: Do NOT mix with oxidizing acids (Nitric, Perchloric) or strong bases.[3][5]

Phase B: Storage Prior to Pickup
  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) to capture potential leaks.

  • Environment: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.

  • Cap Integrity: Ensure the cap is tightly sealed when not actively adding waste to prevent volatile emissions.

Phase C: Professional Disposal Handoff
  • Manifesting: List the material as "Waste Toxic Solids, Organic, n.o.s. (3-Bromo-5-(2-chlorophenyl)pyridine)" or "Waste Flammable Liquid, Toxic, n.o.s."[5] if in solution.

  • Vendor Handoff: Transfer to a licensed hazardous waste hauler (e.g., Veolia, Clean Harbors, Stericycle) for incineration.[5]

Emergency Spill Management

Core Directive: Speed and containment are vital. Do not attempt cleanup if you lack proper PPE or if the spill exceeds 100g (solid) or 100mL (liquid).

PPE Requirements[1][3][4][6][7][8]
  • Respiratory: N95 (for solids) or Half-mask with OV/AG cartridges (for solutions).

  • Skin: Nitrile gloves (double-gloved recommended) and Tyvek lab coat.

  • Eyes: Chemical splash goggles.[4]

Cleanup Workflow
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Contain:

    • Solids: Gently cover with wet paper towels to prevent dust generation, then sweep.[5]

    • Liquids: Encircle with absorbent socks/pillows. Use vermiculite or sand to absorb the center.[4][6]

  • Decontaminate: Scrub the surface with a soap/water solution. Collect all rinsate as hazardous waste.

  • Disposal: Place all cleanup materials (gloves, absorbents, debris) into the hazardous waste container.

Visualizations

Figure 1: Waste Segregation Decision Logic

This logic gate ensures the chemical is routed to the correct waste stream, preventing regulatory non-compliance.[5]

WasteSegregation Start Waste Generation: 3-Bromo-5-(2-chlorophenyl)pyridine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath BinSolid Solid Hazardous Waste Bin (Label: Toxic, Halogenated) SolidPath->BinSolid SolventCheck Does solvent contain Halogens (e.g., DCM, Chloroform)? LiquidPath->SolventCheck BinHaloLiq Halogenated Solvent Waste (Segregated Carboy) SolventCheck->BinHaloLiq Yes BinNonHaloLiq Non-Halogenated Solvent Waste (Check Lab Protocol) SolventCheck->BinNonHaloLiq No Incineration Final Disposal: High-Temp Incineration BinSolid->Incineration BinHaloLiq->Incineration BinNonHaloLiq->BinHaloLiq Preferred Route for Halogenated Solute

Caption: Decision tree for segregating halogenated pyridine waste. Note that even in non-halogenated solvents, the presence of the halogenated solute often necessitates treating the entire mixture as halogenated waste.[5]

Figure 2: Spill Response Protocol

A linear workflow for managing accidental release in the laboratory.

SpillResponse Assess 1. Assess Volume & Risk PPE 2. Don PPE (Nitrile, Goggles, N95) Assess->PPE Contain 3. Containment (Vermiculite/Absorbent Pads) PPE->Contain Collect 4. Collection (Scoop to HDPE Jar) Contain->Collect Clean 5. Decontamination (Soap & Water Wash) Collect->Clean Report 6. Report to EHS Clean->Report

Caption: Operational workflow for small-scale (<100g/mL) spills. Large spills require immediate evacuation and professional HazMat response.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • PubChem. (n.d.).[1] Compound Summary: Halogenated Pyridines. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-5-(2-chlorophenyl)pyridine
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3-Bromo-5-(2-chlorophenyl)pyridine
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